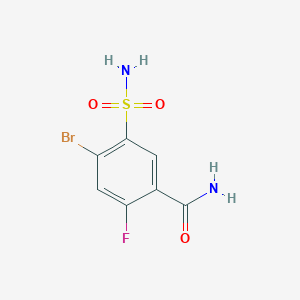
4-Bromo-2-fluoro-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H5BrFNO2S. It is an off-white solid that is used in various chemical syntheses and research applications. This compound is known for its role as a reagent in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-sulfamoylbenzamide typically involves the reaction of 4-Bromo-2-fluorobenzonitrile with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction mixture is usually heated to a temperature range of 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-5-sulfamoylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-2-fluoro-5-sulfamoylbenzamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobenzamide: A related compound with similar chemical properties but lacking the sulfamoyl group.
4-Bromo-2-fluoro-5-nitrobenzamide: Another similar compound with a nitro group instead of a sulfamoyl group.
Uniqueness
4-Bromo-2-fluoro-5-sulfamoylbenzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C7H6BrFN2O3S |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6BrFN2O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,(H2,10,12)(H2,11,13,14) |
Clé InChI |
ASORBYLDUPWLFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



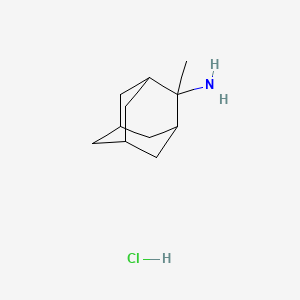
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
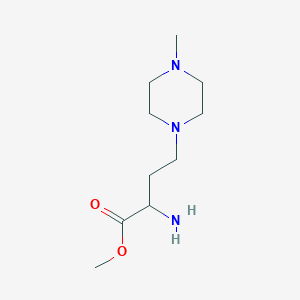
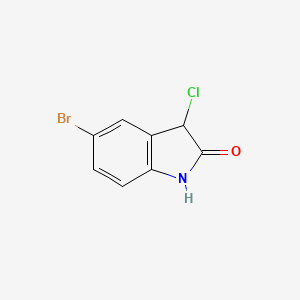
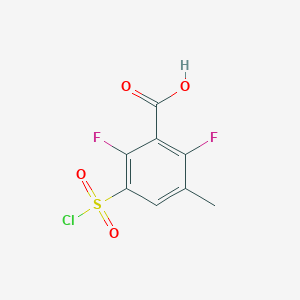
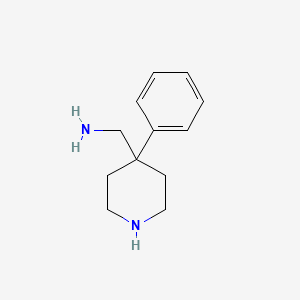
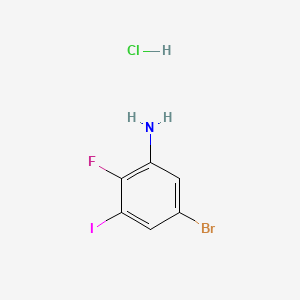
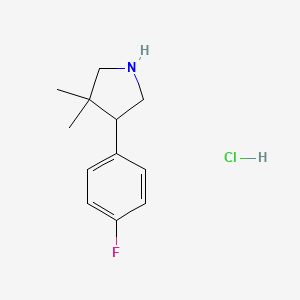

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)
